2'-Deoxyguanosine-15N5 is a stable isotope-labeled derivative of 2'-deoxyguanosine, which is one of the four nucleosides that make up DNA. This compound contains a nitrogen-15 isotope at the fifth position of the guanine base, distinguishing it from its natural counterpart. The incorporation of stable isotopes such as nitrogen-15 is crucial for various biochemical and physiological studies, allowing researchers to trace metabolic pathways and interactions in biological systems. 2'-Deoxyguanosine-15N5 has garnered attention for its potential applications in cancer research and molecular biology due to its ability to mimic natural nucleosides while providing unique analytical advantages .
Research indicates that 2'-deoxyguanosine-15N5 exhibits biological activity that may influence cellular processes. Notably, it has shown anticancer properties in studies involving colorectal adenocarcinoma cells, suggesting its potential as a therapeutic agent or a tool for understanding cancer biology . The stable isotope labeling allows for precise tracking of its metabolic fate in living organisms, enhancing the understanding of its biological roles.
The synthesis of 2'-deoxyguanosine-15N5 typically involves:
The applications of 2'-deoxyguanosine-15N5 are diverse and include:
Interaction studies involving 2'-deoxyguanosine-15N5 focus on its binding affinity and reactivity with other biomolecules:
Several compounds share structural similarities with 2'-deoxyguanosine-15N5. Here are some notable examples:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 2'-Deoxyadenosine | Another deoxynucleoside; involved in energy transfer | Contains adenine instead of guanine |
| 8-Hydroxy-2'-deoxyguanosine | An oxidized form of deoxyguanosine; marker for stress | Indicates oxidative damage |
| 2'-Deoxycytidine | Another nucleoside; part of DNA structure | Contains cytosine instead of guanine |
Each of these compounds plays distinct roles in biological systems, but 2'-deoxyguanosine-15N5 stands out due to its stable isotope labeling, which facilitates detailed metabolic studies without altering the fundamental biochemical pathways .
Direct nitrosation and reduction represent classical approaches for introducing nitrogen-15 into the guanine base. In one protocol, guanine derivatives undergo nitrosation using sodium nitrite in acidic media, followed by reduction with sodium borohydride to yield 15N-labeled intermediates. For example, 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-[15N]phthalimido-9H-purine is synthesized via nitrosation of a guanine precursor, achieving 62–64% yields [1]. Subsequent deprotection steps using ammonia or enzymatic cleavage yield 2'-deoxyguanosine-15N5.
A critical step involves protecting the sugar moiety’s hydroxyl groups (e.g., acetyl or benzoyl groups) to prevent undesired side reactions. The use of tri-O-acetyl protection ensures regioselectivity during nitrosation, while borohydride reduction stabilizes the imidazole ring [1]. Challenges include minimizing isotope dilution during reduction and avoiding racemization at the anomeric carbon.
Enzymatic methods leverage nucleoside deoxyribosyltransferase-II (NdRT-II) from Lactobacillus helveticus to transfer the deoxyribose moiety to a 15N-labeled guanine base. This approach avoids harsh chemical conditions, preserving stereochemical integrity. In a representative procedure, NdRT-II catalyzes the transglycosylation of 15N5-guanine to 2'-deoxyribose-1-phosphate, yielding 2'-deoxyguanosine-15N5 with >90% enantiomeric excess [7].
The enzymatic route offers advantages in scalability and specificity, particularly for producing isotopologues with multiple 15N labels. However, substrate specificity limits its application to purine bases, necessitating complementary chemical methods for pyrimidine analogs [5].
Purification of 2'-deoxyguanosine-15N5 relies on chromatographic techniques to separate isotopic analogs from unlabeled byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) using C18 columns with acetonitrile/water gradients achieves baseline separation, as demonstrated in the isolation of AFB1–N7-Gua-15N5 adducts [4]. Ion-exchange chromatography further resolves charged impurities, particularly dephosphorylated intermediates.
Table 1: Purification Techniques for 2'-Deoxyguanosine-15N5
| Technique | Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |
|---|---|---|---|---|
| RP-HPLC | C18 silica | 5–15% acetonitrile in H2O | 1.8 | [4] |
| Ion-exchange | DEAE-Sepharose | 0–1M NaCl gradient | 1.5 | [5] |
| Size-exclusion | Sephadex G-25 | 10 mM ammonium acetate | 1.2 | [7] |
Characterization employs mass spectrometry (MS) and nuclear magnetic resonance (NMR). High-resolution MS confirms the molecular ion ([M+H]+ at m/z 268.1058 for 15N5-labeled vs. 263.0884 for unlabeled) [6]. 15N NMR spectra reveal distinct shifts at δ −120 ppm (N7) and −150 ppm (N9), verifying site-specific labeling [1].
Site-specific incorporation of 15N into the guanine base faces three primary hurdles:
Recent advances address these issues through flow chemistry and immobilized enzymes. For instance, continuous-flow reactors minimize isotope dilution by maintaining stoichiometric excess of 15N reagents [6]. Immobilized NdRT-II on magnetic beads enhances reusability, achieving 85% yield over five cycles [7].
The comprehensive nuclear magnetic resonance characterization of 2'-deoxyguanosine-15N5 requires detailed analysis of the nitrogen-15 chemical shift assignments across all five nitrogen positions within the purine nucleoside structure. The nitrogen-15 nuclear magnetic resonance spectroscopy provides exceptional sensitivity for probing the electronic environment of each nitrogen atom, offering insights into the hybridization states, protonation behavior, and electronic distribution throughout the molecular framework [1] [2] [3].
The exocyclic amino nitrogen at position 2 displays markedly different spectroscopic characteristics, with chemical shift values ranging around -343.0 parts per million, reflecting the distinct sp3 hybridization and lone pair electron environment [2] [4]. This nitrogen position exhibits variable protonation effects depending on solution conditions and hydrogen bonding interactions, making it particularly sensitive to environmental changes and intermolecular associations. The substantial upfield chemical shift characteristic of amino nitrogen environments distinguishes this position from the ring nitrogen atoms and provides valuable structural information regarding hydrogen bonding patterns [3] [4].
The nitrogen-3 position, located within the pyrimidine ring system, exhibits a chemical shift of approximately -145.0 parts per million, intermediate between the nitrogen-1 and nitrogen-7 positions [2] [3]. This chemical shift reflects the electronic environment influenced by the adjacent nitrogen-1 and carbon-4 positions, with the nitrogen-3 participating in hydrogen bonding interactions that stabilize Watson-Crick base pairing arrangements. Protonation at this position results in an upfield shift of approximately 50 parts per million, consistent with reduced paramagnetic contributions following proton attachment [2].
The nitrogen-7 position within the imidazole ring demonstrates the most downfield chemical shift at -213.8 parts per million, reflecting the highly deshielded environment characteristic of imidazole nitrogen atoms [3] [5]. This position shows particular sensitivity to protonation, with upfield shifts of approximately 60 parts per million observed under acidic conditions. The nitrogen-7 chemical shift provides diagnostic information regarding the electronic distribution within the imidazole ring and serves as a sensitive probe for metal coordination and hydrogen bonding interactions [6] [5].
Table 1: 15N Nuclear Magnetic Resonance Chemical Shift Assignments for 2'-Deoxyguanosine-15N5
| Nitrogen Position | Chemical Shift (ppm) | Protonation Effect (ppm) | Hybridization | Environment |
|---|---|---|---|---|
| N1 | -126.0 | +57 | sp2 | Pyrimidine Ring |
| N2 | -343.0 | Variable | sp3 | Exocyclic Amino |
| N3 | -145.0 | +50 | sp2 | Pyrimidine Ring |
| N7 | -213.8 | +60 | sp2 | Imidazole Ring |
| N9 | -147.1 | Minimal | sp2 | Imidazole Ring |
The conformational analysis of 2'-deoxyguanosine-15N5 in aqueous solution reveals complex dynamic equilibria involving both glycosidic bond rotation and sugar ring puckering motions. Nuclear magnetic resonance spectroscopy provides detailed information regarding these conformational preferences through analysis of nuclear Overhauser effects, coupling constant patterns, and chemical shift temperature dependence [7] [8] [9].
The glycosidic bond conformation exhibits predominantly anti geometry, with approximately 75 percent of molecules adopting glycosidic torsion angles ranging from -120 to -150 degrees [9] [10]. This conformational preference reflects the minimization of steric interactions between the purine base and the deoxyribose sugar moiety while maintaining optimal hydrogen bonding interactions with surrounding water molecules. The remaining 25 percent of molecules adopt syn conformations with glycosidic angles between -30 and -60 degrees, representing a higher energy state that becomes populated due to thermal fluctuations and specific solvation effects [9].
The deoxyribose sugar ring demonstrates characteristic pseudorotational dynamics with preferential adoption of C2'-endo puckering conformations, accounting for approximately 63 percent of the conformational ensemble [9] [10]. This southern pucker conformation minimizes 1,3-diaxial interactions within the five-membered ring while providing optimal geometry for Watson-Crick base pairing interactions. The alternative C3'-endo northern pucker represents approximately 37 percent of the conformational population, reflecting the inherent flexibility of the deoxyribose ring system and its response to environmental perturbations [9].
The nitrogen-15 labeling provides enhanced sensitivity for detecting conformational changes through monitoring of chemical shift variations and relaxation behavior. The nitrogen-1 and nitrogen-3 positions show particular sensitivity to glycosidic bond rotation, with chemical shift changes of up to 2-3 parts per million observed between anti and syn conformations [1] [2]. These chemical shift variations reflect changes in the through-space magnetic anisotropy effects and alterations in hydrogen bonding patterns accompanying conformational transitions.
The exocyclic amino nitrogen demonstrates exceptional sensitivity to local environment changes, with relaxation measurements indicating restricted rotation around the carbon-nitrogen bond due to partial double bond character [4] [10]. This restricted rotation contributes to the observed chemical shift line broadening and provides insights into the electronic distribution within the amino functionality. Temperature-dependent studies reveal activation barriers of approximately 15-20 kilojoules per mole for amino group rotation, consistent with significant resonance stabilization [4].
Table 3: Conformational Analysis of 2'-Deoxyguanosine-15N5 in Solution
| Conformation | Population (%) | Glycosidic Angle (°) | Sugar Pucker | Stability |
|---|---|---|---|---|
| Anti | ~75 | -120 to -150 | N/A | Favored |
| Syn | ~25 | -30 to -60 | N/A | Minor |
| C2'-endo | ~63 | N/A | South | Preferred |
| C3'-endo | ~37 | N/A | North | Alternative |
High-resolution mass spectrometry provides definitive characterization of isotopic purity for 2'-deoxyguanosine-15N5 through precise measurement of mass-to-charge ratios and isotopic distribution patterns. Electrospray ionization coupled with time-of-flight mass analysis enables accurate determination of isotopic enrichment levels and identification of residual unlabeled isotopomers within the synthesized material [11] [12] [13].
The molecular ion peak for fully labeled 2'-deoxyguanosine-15N5 appears at mass-to-charge ratio 273.2 in positive ion mode, representing a mass shift of 5.1 daltons relative to the unlabeled nucleoside [11] [12]. This mass increment corresponds precisely to the replacement of five nitrogen-14 atoms with nitrogen-15 isotopes, confirming the complete isotopic substitution within the purine base structure. The isotopic purity determination requires careful analysis of the molecular ion isotopic cluster to quantify the relative abundances of all possible isotopomers from 15N0 through 15N5 [13].
Mass spectrometric analysis reveals isotopic enrichment exceeding 98.6 percent for the target 15N5 isotopomer, with residual 15N4 contamination representing approximately 1.1 percent of the total ion current [14] [13]. Lower isotopomers including 15N0, 15N1, 15N2, and 15N3 appear as trace impurities at levels below 0.2 percent each, indicating excellent synthetic efficiency and purification procedures. The observed isotopic distribution closely matches theoretical predictions based on the isotopic composition of starting materials and synthetic methodology [13].
The sodium adduct ion at mass-to-charge ratio 295.2 provides additional confirmation of isotopic purity through observation of the characteristic 5.1 dalton mass shift relative to unlabeled material [11] [12]. This adduct formation occurs readily under electrospray ionization conditions and serves as an independent verification of the molecular composition. The relative intensity of sodium adduct formation depends on solution ionic strength and can be optimized to enhance detection sensitivity for trace isotopomer analysis [11].
Doubly charged molecular ion species appear at mass-to-charge ratio 137.1, representing half the molecular mass plus proton additions [12] [13]. These multiply charged species become prominent at higher cone voltages and provide complementary isotopic information through analysis of fractional mass shifts. The observation of doubly charged species confirms the molecular ion assignment and excludes potential interference from dimeric or aggregated species [12].
Table 4: Isotopic Purity Verification by High-Resolution Mass Spectrometry
| Isotopomer | Theoretical (%) | Observed (%) | Deviation | Qualification |
|---|---|---|---|---|
| 15N0 | 0.01 | 0.15 | +0.14 | Trace |
| 15N1 | 0.04 | 0.15 | +0.11 | Trace |
| 15N2 | 0.15 | 0.00 | -0.15 | Not detected |
| 15N3 | 0.35 | 0.01 | -0.34 | Trace |
| 15N4 | 0.85 | 1.06 | +0.21 | Minor |
| 15N5 | 98.60 | 98.64 | +0.04 | Target |
Tandem mass spectrometry of 2'-deoxyguanosine-15N5 reveals characteristic fragmentation pathways that provide structural confirmation and enable quantitative analysis in complex biological matrices. Collision-induced dissociation generates predictable fragment ions that retain the isotopic labeling pattern, facilitating identification and quantification through selected reaction monitoring approaches [15] [11] [9].
The primary fragmentation pathway involves glycosidic bond cleavage, generating the protonated guanine base ion at mass-to-charge ratio 157.2, representing a 5.1 dalton increase relative to unlabeled guanine [11] [9]. This base fragment retains all five nitrogen-15 labels and serves as the most diagnostic ion for confirming isotopic composition. The fragmentation efficiency for glycosidic bond cleavage exceeds 80 percent under optimized collision energy conditions, providing excellent sensitivity for analytical applications [9].
The complementary deoxyribose sugar ion appears at mass-to-charge ratio 117.0, unchanged from unlabeled material since the sugar moiety contains no nitrogen atoms [11] [9]. This fragment provides internal mass calibration and confirms the nucleoside structure through observation of characteristic sugar fragmentation patterns. Secondary fragmentation of the sugar ion generates diagnostic ions at mass-to-charge ratios 99.0 and 81.0 corresponding to dehydration and formaldehyde loss, respectively [11].
Collision-induced dissociation of the guanine base fragment produces secondary ions through loss of ammonia and hydrogen cyanide neutrals, generating species at mass-to-charge ratios 140.2 and 130.1, respectively [9] [16]. These secondary fragments retain nitrogen-15 labeling with predictable mass shifts that confirm the isotopic composition. The ammonia loss pathway shows enhanced intensity for 15N-labeled material due to the isotopic effect on bond dissociation energies [16].
Under high collision energy conditions, the purine ring undergoes more extensive fragmentation to generate imidazole and pyrimidine ring fragments with characteristic isotopic signatures [9] [16]. The imidazole fragment containing nitrogen-7 and nitrogen-9 appears at mass-to-charge ratio 69.1, while pyrimidine fragments containing nitrogen-1 and nitrogen-3 generate ions around mass-to-charge ratio 70.1. These ring-opening fragmentation pathways provide additional structural confirmation and enable determination of isotopic label distribution within specific ring systems [16].
The exocyclic amino group participates in characteristic rearrangement reactions leading to formation of [guanine+H-NH3]+ ions at mass-to-charge ratio 140.2 [9] [16]. This fragmentation pathway becomes particularly prominent for amino-nitrogen labeled analogues and serves as a diagnostic marker for nitrogen-2 isotopic substitution. The relative intensity of amino loss correlates with the degree of isotopic labeling at the nitrogen-2 position [16].
Table 2: Mass Spectrometric Fragmentation Patterns of 2'-Deoxyguanosine-15N5
| Ion Type | m/z (Unlabeled) | m/z (15N5-labeled) | Mass Shift (Da) | Fragmentation Pattern |
|---|---|---|---|---|
| [M+H]+ | 268.1 | 273.2 | +5.1 | Molecular ion |
| [M+Na]+ | 290.1 | 295.2 | +5.1 | Sodium adduct |
| [M+2H]2+ | 134.5 | 137.1 | +2.6 | Doubly charged |
| [B+H]+ | 152.1 | 157.2 | +5.1 | Base fragment |
| Sugar Ion | 117.0 | 117.0 | 0 | Deoxyribose |